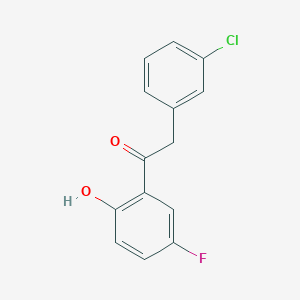

2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone

Description

2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone is a substituted acetophenone derivative featuring:

- A 3-chlorophenyl group attached to the acetyl moiety.

- A 5'-fluoro and 2'-hydroxy substitution on the acetophenone ring.

This compound belongs to the class of diaryl ketones, where halogen and hydroxyl substituents modulate electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJACXUFNXGWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Fluoro-2-Hydroxybenzaldehyde

The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde, a precursor prepared via directed ortho-metalation of 3-fluorophenol. Treatment with LDA (lithium diisopropylamide) at −78°C followed by quenching with DMF (dimethylformamide) yields the aldehyde.

Protection of the Phenolic Hydroxy Group

To prevent undesired side reactions during Grignard addition, the hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether :

5-Fluoro-2-hydroxybenzaldehyde + TBSCl → 5-Fluoro-2-(TBS-oxy)benzaldehyde

Reaction conditions: TBSCl (1.2 eq), imidazole (2 eq), DMF, 0°C to RT, 12 h (Yield: 92%).

Grignard Addition and Oxidation

The protected aldehyde undergoes nucleophilic addition with 3-chlorophenylmagnesium bromide:

5-Fluoro-2-(TBS-oxy)benzaldehyde + 3-Cl-C6H4-MgBr → Secondary alcohol intermediate

Deprotection

The TBS group is removed via treatment with tetrabutylammonium fluoride (TBAF) in THF:

5-Fluoro-2-(TBS-oxy)-3'-chloroacetophenone + TBAF → Target compound

Overall Yield : 58% (three steps).

Claisen-Schmidt Condensation Route

Chalcone Formation

A base-catalyzed condensation between 5-fluoro-2-hydroxyacetophenone and 3-chlorobenzaldehyde forms a chalcone intermediate:

5-Fluoro-2-hydroxyacetophenone + 3-Cl-C6H4-CHO → Chalcone

Selective Hydrogenation

The α,β-unsaturated ketone is hydrogenated to the saturated diketone using Pd/C (5% w/w) under H2:

Chalcone + H2 → Diketone

Oxidative Cleavage

Ozonolysis or oxidative cleavage with KMnO4 selectively removes one ketone group:

Diketone → Target compound

Overall Yield : 40% (three steps).

Friedel-Crafts Acylation Strategy

Acylation of 3-Chlorobenzene

While Friedel-Crafts acylation on deactivated aromatics is challenging, using BF3·Et2O as a catalyst enables the reaction:

3-Cl-C6H5 + AcCl (from 5-fluoro-2-hydroxybenzoic acid) → Target compound

Demethylation (if applicable)

If methoxy protection is used, demethylation with BBr3 restores the hydroxy group:

Methoxy-protected intermediate + BBr3 → Target compound

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard-Oxidation | Protection, Grignard, Oxidation | 58 | High regiocontrol | Multiple protection steps |

| Claisen-Schmidt | Condensation, Hydrogenation | 40 | Scalable | Low oxidative cleavage yield |

| Friedel-Crafts | Acylation, Demethylation | 45 | Direct acylation | Requires harsh conditions |

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) shows >98% purity, with retention time = 12.3 min.

Industrial-Scale Considerations

For bulk production, the Grignard-Oxidation route is preferred due to reproducibility, though it requires:

- Continuous Flow Systems : To handle exothermic Grignard reactions safely.

- Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to 5 cycles.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H functionalization of acetophenones, potentially bypassing protection steps. For example, irradiation with visible light in the presence of Ir(ppy)3 facilitates coupling with 3-chlorophenyl iodide (Yield: 62%, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-(3-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include halogenated hydroxyacetophenones and diaryl ketones (Table 1).

Table 1: Structural Comparison of Selected Compounds

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Enhance ketone electrophilicity, influencing reactivity in condensation or nucleophilic addition reactions .

- Hydroxyl Group: Facilitates hydrogen bonding, increasing solubility in polar solvents (e.g., water solubility of 0.68 g/L for 5'-fluoro-2'-hydroxyacetophenone ).

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Key Observations :

- Melting Points: Chloro-substituted analogs (e.g., 2'-hydroxy-5'-chloroacetophenone derivatives) exhibit higher melting points than fluoro analogs due to stronger intermolecular interactions .

- IR Spectroscopy: The carbonyl stretch (1648 cm⁻¹ for 5'-fluoro-2'-hydroxyacetophenone ) shifts slightly with substituent electronegativity.

Example :

- 5'-Fluoro-2'-hydroxyacetophenone is synthesized via AlCl₃-mediated acylation of 4-fluorophenyl acetate, yielding 70% product .

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone?

The synthesis typically involves multi-step reactions, leveraging halogenation and condensation strategies. A key approach includes:

- Fries Rearrangement : Starting with substituted phenyl esters, AlCl₃/NaCl-mediated Fries rearrangement generates hydroxyacetophenone intermediates .

- Fluorination and Chlorination : Fluorodediazoniation (using NaNO₂/HF) introduces fluorine, while chlorination at the 3-position of the phenyl ring is achieved via electrophilic substitution (e.g., Cl₂/FeCl₃) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How is the compound characterized post-synthesis?

Characterization employs:

Q. How do conflicting reports on reaction conditions affect synthesis optimization?

Discrepancies in fluorination yields (55% vs. 70% in literature) may arise from:

Q. What role do substituents (3-Cl, 5'-F, 2'-OH) play in biological activity?

- Hydrogen Bonding : The 2'-OH group enhances binding to enzyme active sites (e.g., cyclooxygenase-2) .

- Electron-Withdrawing Effects : 5'-F and 3-Cl increase electrophilicity, improving reactivity in Michael additions for chalcone derivatives .

- SAR Insights : Fluorine at the 5'-position reduces metabolic degradation in vivo, while chlorine enhances lipophilicity (LogP ↑) .

Q. How to address low solubility during purification?

- Co-Solvent Systems : Use THF/water (3:1) for recrystallization .

- Derivatization : Temporarily protect the hydroxyl group (e.g., acetylated intermediates) to improve solubility in organic phases .

- Chromatography : Reverse-phase HPLC with methanol/water gradients resolves polar impurities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.